molecular formula C6H13Br3N4 B136103 Hexamethylenetetramine tribromide CAS No. 149261-40-5

Hexamethylenetetramine tribromide

Cat. No.: B136103
CAS No.: 149261-40-5
M. Wt: 380.91 g/mol
InChI Key: CERSDEAKMGSGGO-UHFFFAOYSA-N
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Description

Hexamethylenetetramine tribromide is a chemical compound known for its unique structure and reactivity. It is a derivative of hexamethylenetetramine, which is a heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Hexamethylenetetramine tribromide can be synthesized through the reaction of hexamethylenetetramine with bromine. The reaction typically occurs in an aqueous medium, where hexamethylenetetramine reacts with an excess of bromine to form this compound. The reaction conditions usually involve controlled temperatures and specific concentrations of reactants to ensure the desired product is obtained.

Chemical Reactions Analysis

Hexamethylenetetramine tribromide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can lead to the formation of simpler compounds.

    Substitution: It can undergo substitution reactions where bromine atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Hexamethylenetetramine tribromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: It has applications in biochemical studies, where it can be used to modify biological molecules.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which hexamethylenetetramine tribromide exerts its effects involves its ability to interact with other molecules through its bromine atoms. These interactions can lead to the formation of new chemical bonds and the modification of existing ones. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Hexamethylenetetramine tribromide can be compared with other similar compounds, such as:

    Hexamethylenetetramine: The parent compound, which lacks the bromine atoms.

    Hexamethylenetetramine hydrobromide: A related compound with different bromine content.

    Hexamethylenetetramine perbromide: Another brominated derivative with distinct properties.

The uniqueness of this compound lies in its specific bromine content and the resulting chemical reactivity, which distinguishes it from other related compounds.

Properties

IUPAC Name

molecular bromine;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.Br2.BrH/c1-7-2-9-4-8(1)5-10(3-7)6-9;1-2;/h1-6H2;;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERSDEAKMGSGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CN3CN1CN(C2)C3.Br.BrBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447473
Record name Hexamethylenetetramine tribromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149261-40-5
Record name Hexamethylenetetramine tribromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexamethylenetetramine hydrobromide perbromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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